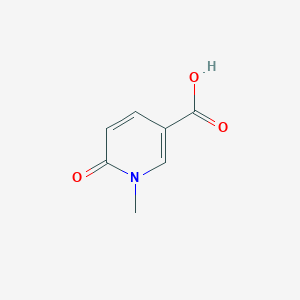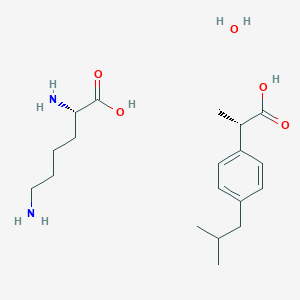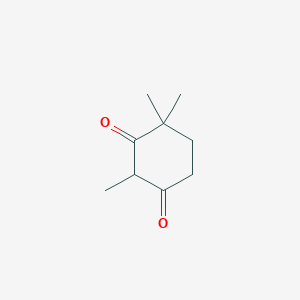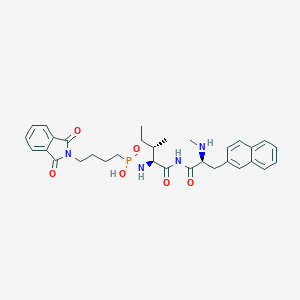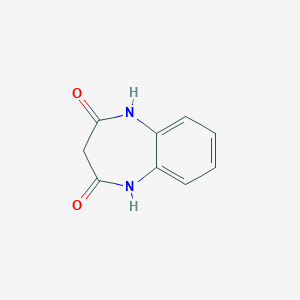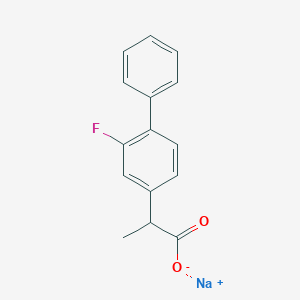
Flurbiprofen sodium
Overview
Description
Flurbiprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family. It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly indicated for the treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is also used in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .
Mechanism of Action
Target of Action
Flurbiprofen sodium, a derivative of propionic acid, is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . The primary target of this compound is the enzyme cyclooxygenase (COX), which is essential in the biosynthesis of prostaglandins .
Mode of Action
This compound works by inhibiting the COX enzyme, thereby reducing the levels of prostaglandins, chemicals that are responsible for pain, fever, and inflammation . By blocking the enzyme that makes prostaglandins, this compound results in lower concentrations of prostaglandins, leading to a reduction in inflammation, pain, and fever .
Biochemical Pathways
The inhibition of the COX enzyme by this compound disrupts the synthesis of prostaglandins, affecting various biochemical pathways. Prostaglandins play a crucial role in the body’s inflammatory response. Therefore, the reduction in prostaglandin levels due to this compound’s action can lead to a decrease in inflammation and associated pain .
Pharmacokinetics
The absorption of topical this compound gel is slow, with a mean peak time exceeding 9 hours . The elimination rate remains consistent between dose groups . A less-than-dose-proportional nonlinear pharmacokinetics relationship has been observed within the studied dose range, likely due to the autoinduction of skin first-pass metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the COX enzyme and subsequently reducing prostaglandin levels, this compound can alleviate symptoms associated with inflammation, such as those found in conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Biochemical Analysis
Biochemical Properties
Flurbiprofen sodium exhibits anti-inflammatory, antipyretic, and analgesic activity . It interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting the synthesis of prostaglandins, which play a key role in inflammation .
Cellular Effects
This compound’s anti-inflammatory effects are believed to be due to its ability to inhibit the cyclooxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins are mediators of certain kinds of intraocular inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .
Temporal Effects in Laboratory Settings
A systematic review reported a total of five haemorrhagic events in patients taking Flurbiprofen 8.75 mg lozenge during a 7-day treatment course .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway . It interacts with the cyclooxygenase (COX) enzyme, which plays a crucial role in this pathway .
Transport and Distribution
It is known that this compound is more than 99% bound to plasma proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flurbiprofen sodium involves several steps:
Preparation of (2-fluoro-4-biphenyl) magnesium bromide: This is achieved by reacting 2-fluoro-4-bromobiphenyl with metal magnesium at 40-65°C.
Formation of flurbiprofen ethyl ester: The (2-fluoro-4-biphenyl) magnesium bromide is then reacted with ethyl 2-bromopropionate under the action of a nickel catalyst.
Hydrolysis to obtain this compound: The flurbiprofen ethyl ester is hydrolyzed to produce this compound.
Industrial Production Methods: Industrial production of this compound involves the crystallization of the compound in various forms. The process includes dissolving flurbiprofen in a solvent, adding an antioxidant, and then reacting with sodium hydroxide. The mixture is then cooled to precipitate this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Flurbiprofen sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds .
Scientific Research Applications
Flurbiprofen sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nonsteroidal anti-inflammatory drugs and their interactions.
Biology: this compound is used to study the effects of NSAIDs on cellular processes and inflammation.
Medicine: It is extensively used in clinical research for the treatment of inflammatory diseases, pain management, and ocular conditions.
Industry: this compound is used in the formulation of various pharmaceutical products, including tablets, gels, and ophthalmic solutions .
Comparison with Similar Compounds
- Ibuprofen
- Ketoprofen
- Diclofenac
- Naproxen
- Indomethacin
Flurbiprofen sodium stands out due to its specific applications in ophthalmology and its higher potency compared to other NSAIDs.
Properties
IUPAC Name |
sodium;2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGTGKMTMVIKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972216 | |
| Record name | Flurbiprofen sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56767-76-1 | |
| Record name | Flurbiprofen sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurbiprofen sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURBIPROFEN SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Flurbiprofen Sodium exert its anti-inflammatory effects?
A1: [] this compound, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostaglandins. [] Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these inflammatory mediators, thereby mitigating inflammation. [, , , ]
Q2: Are there other mechanisms by which this compound acts?
A2: [] Besides COX inhibition, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in aqueous humor production. [] This inhibition may contribute to its efficacy in reducing intraocular pressure. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H12FNaO2, and its molecular weight is 266.23 g/mol.
Q4: Which polymers have been investigated for formulating this compound ocular inserts (ocuserts)?
A5: [] Researchers have explored various polymers for formulating this compound ocuserts, including Ethyl Cellulose, Polyvinylpyrrolidone K30 (PVP K30), Eudragit RS 100, and Eudragit RL 100. [] These polymers offer different release characteristics and can be combined to achieve desired drug delivery profiles. []
Q5: What challenges are associated with the formulation of this compound for ocular delivery?
A7: [] One of the primary challenges in formulating this compound for ocular delivery is overcoming precorneal loss, which reduces the amount of drug reaching the target site. [] To address this, researchers have investigated various strategies, including the development of ocuserts. []
Q6: What is the rationale behind using ocuserts for delivering this compound?
A8: [] Ocuserts are designed to provide sustained drug release, thereby increasing the drug's residence time in the eye and enhancing its bioavailability. [, ] This approach aims to improve therapeutic efficacy while minimizing systemic side effects. []
Q7: How does the pharmacokinetic profile of this compound differ between different ocular delivery systems?
A9: [] Studies comparing this compound eye drops to a nanoemulsion-in-situ gel system (NE-ISG) in rabbits demonstrated that the NE-ISG significantly prolonged corneal retention time and increased the mean residence time (MRT) and area under the curve (AUC) in aqueous humor. [] This suggests enhanced ocular bioavailability with the NE-ISG formulation. []
Q8: Has this compound been investigated for its efficacy in managing post-operative inflammation after cataract surgery?
A10: [] Yes, a prospective study compared the efficacy of topical this compound (0.03%) with Loteprednol Etabonate (0.5%) in patients after cataract extraction. [] The study found no statistically significant difference between the two treatments in controlling postoperative inflammation, suggesting that this compound could be a viable alternative to topical corticosteroids in certain cases. []
Q9: What is the efficacy of long-term topical this compound in managing lens capsule opacities following cataract surgery in dogs?
A11: A study investigating the efficacy of long-term topical this compound 0.03% in dogs undergoing phacoemulsification for cataracts found no significant difference in lens capsule opacity formation compared to a control group receiving artificial tears. [] This suggests that long-term use of topical this compound might not be effective in preventing lens capsule opacities in dogs following this surgery. []
Q10: How does the type of suppository base affect the release of this compound?
A12: [] Studies evaluating this compound suppositories prepared with different bases, including cocoa butter, polyethylene glycol 4000 (PEG 4000), and PEG 6000, revealed varying drug release rates. [, ] The order of release rate was observed to be PEG 4000 > PEG 6000 > cocoa butter. [] This difference highlights the influence of the suppository base on drug release kinetics. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)




